molecular formula C15H13NO3S B508471 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one CAS No. 439091-18-6

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one

Cat. No.: B508471
CAS No.: 439091-18-6
M. Wt: 287.3g/mol
InChI Key: RKKUGFZDUSDMGU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a high-purity synthetic intermediate designed for pharmaceutical and agrochemical research. This compound features a 3-hydroxyindolin-2-one core, a scaffold prevalent in bioactive molecules and natural products, fused with a thiophene-based ketone sidechain . The strategic incorporation of the thiophene ring, a privileged structure in medicinal chemistry, is intended to enhance the molecule's potential biological activity and its utility in constructing more complex heterocyclic systems . This chemical serves as a key precursor for synthesizing tricyclic thieno[2,3-b]indole derivatives, which are π-extended electron-rich heterocycles of significant interest in material science and drug discovery . Compounds based on the thienoindole skeleton have demonstrated a wide spectrum of biological activities in research settings, including antitumor, antifungal, and antibacterial properties . The 3-hydroxy group on the indolin-2-one core makes this compound a versatile handle for further chemical transformation, such as acid-catalyzed dehydration into conjugated (E)-3-alkylideneindolin-2-one analogs, which are valuable intermediates themselves . Researchers value this structural class for its potential application in developing new therapeutic agents and organic electronic materials . The presence of both indole and thiophene motifs in a single molecule creates a unique pharmacophore expected to be of interest for investigating new mechanisms of action in oncology and infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKUGFZDUSDMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an indole precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 3-hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one, exhibit promising anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer progression, potentially leading to therapeutic effects against various cancer types.

Case Study:
A study demonstrated that this compound inhibited cell proliferation in A549 lung cancer cells, showcasing its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound also displays significant antimicrobial activity against Gram-positive bacteria and fungi. This is particularly relevant given the rising concern over antimicrobial resistance.

Data Table: Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 64 µg/mL
This compoundCandida albicans< 32 µg/mL

Pharmacological Insights

The pharmacological profile of this compound suggests it may interact with various biological targets, modulating enzyme activities or receptor functions.

Mechanism of Action:

  • Kinase Inhibition : The compound may inhibit kinases that are crucial for tumor growth.
  • Viral Protein Interaction : It has shown potential in binding to viral proteins, which could prevent viral replication.

Material Science Applications

In addition to its biological applications, this compound's unique structure makes it suitable for use in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules, leading to changes in their conformation and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 3-position of the indolin-2-one core. Key comparisons include:

Compound Name Substituent at 3-Position Key Functional Groups Molecular Formula Melting Point (°C) Biological Activity Notes
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one 2-oxo-2-(thiophen-2-yl)ethyl Thiophene, hydroxyl, methyl C₁₆H₁₃NO₃S Not reported N/A (Structural focus)
Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one 2-oxo-2-(pyridin-3-yl)ethylidene Pyridyl, chloro C₁₅H₁₀ClNO₂ 215–217 Anticancer candidate
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one Thiophen-2-ylmethylene Thiophene, chloro C₁₃H₈ClNOS 180–182 Not reported
3-Hydroxy-5-iodo-3-(nitromethyl)indolin-2-one Nitromethyl Iodo, hydroxyl, nitro C₉H₇IN₂O₃ 198–200 Precursor for bioactive molecules
Z-3-(2-Oxo-2-phenylethylidene)indolin-2-one 2-oxo-2-phenylethylidene Phenyl C₁₆H₁₁NO₂ 245–247 Fluorescence properties

Key Observations :

  • Thiophene vs.
  • Chloro vs. Methyl Substituents : Chloro derivatives (e.g., Z-4-Chloro-3-(pyridin-3-yl)ethylidene) exhibit higher thermal stability (e.g., melting points >200°C) due to stronger intermolecular halogen bonding .
  • Nitromethyl vs. Hydroxyethyl Groups : Nitromethyl-containing derivatives (e.g., 3-Hydroxy-5-iodo-3-(nitromethyl)indolin-2-one) show increased reactivity in nucleophilic additions, whereas hydroxyethyl groups (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one) enhance solubility in polar solvents .

Biological Activity

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a complex organic compound featuring an indole core and a thiophene ring, which contribute to its significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO3SC_{15}H_{13}NO_3S, with a molecular weight of approximately 287.3 g/mol. The unique structural elements include:

  • Indole nucleus : Known for various pharmacological properties.
  • Thiophene ring : Enhances biological activity through specific molecular interactions.

Biological Activity Overview

The biological activities of this compound are diverse, with significant implications in cancer treatment and other therapeutic areas. Key findings include:

  • Antiproliferative Effects : Indole derivatives, including this compound, have shown promising antiproliferative activities against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical). For instance, IC50 values for related compounds have been reported as low as 0.06 μM against these cell lines, indicating potent activity .
  • Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer progression or by interacting with viral proteins to prevent replication. Molecular docking studies suggest that it can bind effectively to targets such as the colchicine binding site on tubulin, disrupting microtubule formation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes critical in inflammatory pathways and cancer cell survival. For example, it has been shown to inhibit EGR-1 DNA-binding activity, which is linked to inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study synthesized various indole derivatives and tested their effects on cell proliferation. The most promising derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a potential role in cancer therapy .
  • Inflammation Modulation : Research indicated that derivatives of this compound could reduce mRNA expression of inflammatory cytokines in keratinocytes, showcasing its potential in treating inflammatory skin disorders like atopic dermatitis .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundIndole core + thiopheneAnticancer, anti-inflammatory
Indole-3-acetic acidIndole corePlant hormone
5-FluoroindoleIndole with fluorineAnticancer
3-HydroxyindoleHydroxyl groupAntioxidant
5-EthylindoleEthyl groupAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one?

  • Methodological Answer : Synthesis typically involves multistep reactions, starting with indolin-2-one derivatives and functionalizing them with thiophene-containing oxoethyl groups. Key steps include:

  • Thiophene integration : Use Gewald reactions or coupling with 5-substituted thiophene precursors under acidic/basic conditions .
  • Indole functionalization : Nucleophilic substitution at the indolin-2-one core, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures to achieve >95% purity .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H, 13C^13C, and 31P^31P NMR (for phosphorylated analogs) to confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker APEX2 software) with R-factor <0.05 .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the critical parameters for maintaining reaction regioselectivity?

  • Methodological Answer :

  • Temperature : Lower temperatures (0–10°C) favor kinetically controlled products, while higher temperatures (80–100°C) promote thermodynamic stability .
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution on the indole ring .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophene-derived intermediates .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be studied for this compound?

  • Methodological Answer :

  • In-situ monitoring : Use UV-Vis or IR spectroscopy to track intermediates (e.g., enolates or thiolate species) during reactions .
  • Computational modeling : Apply DFT calculations (Gaussian 09) to simulate transition states and activation energies for key steps like thiophene-indole coupling .
  • Isotopic labeling : 13C^{13}C-labeled substrates to trace carbon migration in cyclization steps .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HeLa or HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • SAR analysis : Compare analogs (e.g., 3-(trifluoromethoxy)indolin-2-one derivatives) to isolate structural determinants of activity .
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to distinguish direct vs. indirect effects .

Q. How is stereochemical control achieved in derivatives of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce asymmetry during phosphine oxide coupling .
  • Crystallization-induced diastereomer resolution : Separate enantiomers via diastereomeric salt formation (e.g., with L-tartaric acid) .
  • Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral phosphine ligands (e.g., Josiphos) .

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